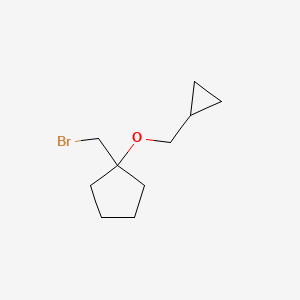

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane

CAS No.:

Cat. No.: VC20458417

Molecular Formula: C10H17BrO

Molecular Weight: 233.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17BrO |

|---|---|

| Molecular Weight | 233.14 g/mol |

| IUPAC Name | 1-(bromomethyl)-1-(cyclopropylmethoxy)cyclopentane |

| Standard InChI | InChI=1S/C10H17BrO/c11-8-10(5-1-2-6-10)12-7-9-3-4-9/h9H,1-8H2 |

| Standard InChI Key | BUUBIKPJOBRRHX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)(CBr)OCC2CC2 |

Introduction

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is a complex organic compound featuring a bromomethyl group and a cyclopropylmethoxy moiety attached to a cyclopentane ring. This unique structure classifies it as an alkyl halide, specifically a type of organic halide, due to the presence of the bromine atom. The compound's molecular formula is not explicitly stated in the available literature, but it is known to have a molecular weight of approximately 233.14 g/mol.

Synthesis

The synthesis of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane typically involves multiple steps, although detailed procedures are not widely documented in the literature. The process may be optimized using advanced techniques such as continuous flow reactors and purification methods like distillation and recrystallization to enhance yield and purity.

Potential Applications

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane has potential applications in organic synthesis, serving as an intermediate for developing new pharmaceuticals or agrochemicals. Its unique structure suggests it could interact with biological systems in ways that might influence pharmacokinetic properties, although further research is needed to fully understand these interactions.

| Potential Application | Description |

|---|---|

| Organic Synthesis | Acts as an intermediate in synthesizing complex molecules. |

| Pharmaceutical Development | May contribute to the development of new drugs due to its reactivity. |

| Agrochemicals | Could be used in the synthesis of new agrochemical compounds. |

Comparison with Similar Compounds

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is distinct from other compounds due to its combination of a cyclopentane ring with both bromomethyl and cyclopropylmethoxy groups. This uniqueness may offer different reactivity and biological properties compared to analogs like bromomethyl cyclopentane or cyclopropylmethyl bromide.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Bromomethyl Cyclopentane | Similar bromomethyl group | Simpler synthesis, potentially less steric hindrance. |

| Cyclopropylmethyl Bromide | Contains a cyclopropyl group | Higher reactivity due to less steric hindrance. |

| Cyclobutylmethyl Bromide | Features a cyclobutane ring | Different ring strain affects reactivity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume